3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Chiral synthesis SSRI Paroxetine

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1187927-26-9) is an enantiomerically pure, Cbz-protected pyrrolidine building block featuring a reactive chloromethyl handle at the 3(S)-position. With a molecular weight of 253.73 g/mol, a computed LogP of 2.88, and a topological polar surface area (TPSA) of 29.54 Ų, it serves as a key chiral intermediate in CNS-targeted drug discovery, most notably in the synthesis of (−)-paroxetine.

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
CAS No. 1187927-26-9
Cat. No. B3364824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS1187927-26-9
Molecular FormulaC13H16ClNO2
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESC1CN(CC1CCl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1
InChIKeyYWMTYWDGXMOXFT-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Chiral Intermediate Procurement Guide


3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1187927-26-9) is an enantiomerically pure, Cbz-protected pyrrolidine building block featuring a reactive chloromethyl handle at the 3(S)-position. With a molecular weight of 253.73 g/mol, a computed LogP of 2.88, and a topological polar surface area (TPSA) of 29.54 Ų, it serves as a key chiral intermediate in CNS-targeted drug discovery, most notably in the synthesis of (−)-paroxetine . It is commercially supplied at ≥97% purity with storage at 2–8 °C .

Why 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester Cannot Be Swapped for Analogs


Generic substitution among 3-substituted pyrrolidine building blocks introduces critical risks in stereochemical fidelity, reactivity tuning, and downstream deprotection strategy. The (S)-configuration at C3 is a prerequisite for generating the eutomer of paroxetine, and inversion leads to a less active enantiomer . The Cbz group is orthogonal to the acid-labile Boc group, enabling hydrogenolytic deprotection without disturbing other acid-sensitive functionalities during multi-step syntheses [1]. Meanwhile, replacing the chloromethyl leaving group with hydroxyl eliminates direct nucleophilic displacement capability, and bromomethyl analogs exhibit higher reactivity that can compromise selectivity and storage stability .

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Quantified Differentiation vs. Analogs


Enantiomeric Configuration: (S) is Mandatory for (−)-Paroxetine Bioactivity

The (S)-stereocenter at C3 is a critical structural determinant for the synthesis of (−)-paroxetine, the pharmacologically active enantiomer. The corresponding (R)-enantiomer (CAS 1187927-31-6) serves as the precursor to the less active (+)-paroxetine. This stereochemical requirement is documented in process chemistry patents for paroxetine intermediates, establishing that the (S)-configuration dictates the drug's binding affinity to serotonin transporters [1].

Chiral synthesis SSRI Paroxetine Enantioselectivity

LogP Advantage: Chloromethyl Analog is >2 Log Units More Lipophilic than Hydroxymethyl Analog

The target compound exhibits a computed LogP of 2.88, which is 1.99 log units higher than the hydroxymethyl analog (LogP = 0.89) . This substantial difference in lipophilicity directly influences passive membrane permeability and blood-brain barrier (BBB) penetration potential, a critical parameter for CNS drug discovery programs where this building block is primarily deployed .

Lipophilicity BBB penetration LogP Physicochemical properties

TPSA Advantage: Chloromethyl Analog Has 40% Lower Polar Surface Area than Hydroxymethyl Analog

The topological polar surface area (TPSA) for the target compound is 29.54 Ų, compared to 49.77 Ų for the hydroxymethyl analog [1]. This 20.23 Ų reduction in TPSA crosses the established threshold of <60 Ų for favorable oral absorption, and the value <30 Ų further supports enhanced CNS penetration potential consistent with its documented application in neurological disorder drug development .

TPSA Membrane permeability Oral bioavailability CNS drug design

Protecting Group Orthogonality: Cbz Enables Hydrogenolytic Deprotection Unavailable with Boc

The Cbz (benzyloxycarbonyl) group on the target compound can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C), conditions under which the Boc (tert-butoxycarbonyl) protecting group on the corresponding Boc analog (CAS 1187932-75-7) remains stable [1]. This orthogonality is critical in multi-step syntheses where acid-labile functionalities (e.g., tert-butyl esters, silyl ethers, acetals) must be preserved. Experimental evidence from pyrrolidine chemistry demonstrates that the choice between N-Cbz and N-Boc leads to different reaction outcomes under deoxyfluorination conditions .

Protecting group strategy Cbz Boc Orthogonal deprotection Hydrogenolysis

Leaving Group Balance: Chloride Offers Optimal Reactivity-Stability Profile vs. Bromide and Hydroxyl

The chloromethyl group provides an intermediate leaving group ability between the more reactive bromomethyl analog (CAS 1353952-24-5, available at 95% purity) and the essentially non-leaving hydroxymethyl analog (requires activation for displacement) . In the Hofmann-Löffler-Freytag reaction context, N-chloroamines have been documented to give better yields for pyrrolidine synthesis compared to N-bromoamines under thermal conditions, due to the superior thermal stability of N-chloroamines [1].

Leaving group Nucleophilic substitution SN2 reactivity Stability Alkyl halide

Positional Isomer Differentiation: 3-Chloromethyl vs. 2-Chloromethyl Substitution Pattern

The 3-chloromethyl substitution on the pyrrolidine ring places the electrophilic center at a position with distinct steric and electronic properties compared to the 2-chloromethyl analog (CAS 61350-66-1) . The 3-position substitution pattern is critical for generating the correct connectivity in paroxetine-type scaffolds, where the chloromethyl group serves as the attachment point for the aryloxy moiety [1]. Computational data for the target compound (LogP 2.88, TPSA 29.54) differs from the 2-substituted analog, reflecting the different molecular shape and electron distribution .

Regiochemistry Pyrrolidine substitution Steric effects Synthetic strategy

3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Best-Fit Application Scenarios


(−)-Paroxetine and SSRI Analog Synthesis Requiring Defined C3(S) Stereochemistry

This compound is the chiral intermediate of choice for synthesizing (−)-paroxetine and related 3-aryloxymethyl-pyrrolidine SSRI analogs. The (S)-configuration at C3 is fixed and must be preserved; any inversion leads to the less active (+)-enantiomer. Procure this compound when the synthetic route requires a pre-installed chiral center at the pyrrolidine 3-position with a leaving group for subsequent SN2 displacement by phenoxide nucleophiles .

CNS Drug Discovery Programs Requiring Favorable BBB Penetration Physicochemical Properties

With a LogP of 2.88 and TPSA of 29.54 Ų, this building block introduces physicochemical properties consistent with CNS drug-likeness. It is specifically cited for use in the development of drugs targeting neurological disorders. Programs requiring BBB-penetrant pyrrolidine scaffolds should select this chloromethyl-Cbz variant over the hydroxymethyl analog (LogP 0.89, TPSA 49.77), which would introduce unfavorable polarity for CNS exposure .

Multi-Step Syntheses Requiring Orthogonal Amine Protection with UV-Traceable Intermediate

The Cbz protecting group enables hydrogenolytic removal under neutral conditions (H₂, Pd/C), which is orthogonal to acid-labile protecting groups commonly used elsewhere in complex synthetic sequences. Additionally, the benzyl chromophore provides UV activity at 254 nm, facilitating HPLC monitoring of reaction progress—an advantage over the UV-transparent Boc analog. Choose this compound when the synthetic strategy demands orthogonal deprotection or when UV traceability aids purification and quality control .

Fragment-Based or Parallel Library Synthesis Requiring Balanced Alkyl Halide Reactivity

The chloromethyl group provides an optimal reactivity window for parallel synthesis and library production: it is sufficiently reactive for efficient nucleophilic displacement with amines, thiols, and alkoxides, yet stable enough for storage at 2–8°C without significant decomposition. The bromomethyl analog (95% purity, higher reactivity) may be preferable only when maximal reactivity is required, but at the cost of lower purity specifications and greater potential for side reactions .

Quote Request

Request a Quote for 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.